2,6-Dichlorobenzaldehyde oxime

Description

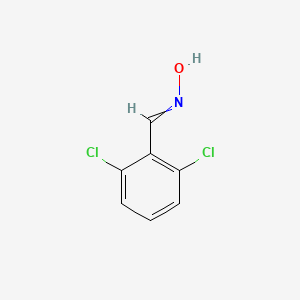

2,6-Dichlorobenzaldehyde oxime (C₇H₅Cl₂NO) is a halogenated aromatic oxime widely used as an intermediate in organic synthesis, particularly in agrochemicals and pharmaceuticals . Its crystal structure reveals two distinct molecules in the asymmetric unit, with oxime fragments twisted at 53.83° and 42.99° relative to the dichlorobenzene ring . The molecules form R₂²(6) hydrogen-bonded motifs via O–H···N interactions, stabilizing the lattice . Synthetically, it is prepared by condensing 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride under basic conditions, achieving yields up to 96% .

Properties

IUPAC Name |

N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSXDWIAUZOFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25185-95-9 | |

| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25185-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025185959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-dichlorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZALDEHYDE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZR65H4E7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzaldehyde oxime can be synthesized through the oximation of 2,6-dichlorobenzaldehyde. One common method involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

2,6-Dichlorobenzaldehyde+Hydroxylamine Hydrochloride→2,6-Dichlorobenzaldehyde Oxime+Water+Sodium Chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of 2,6-dichlorotoluene as a starting material, which is chlorinated to form 2,6-dichlorobenzyl chloride. This intermediate is then subjected to oximation to yield this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzaldehyde oximes with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

2,6-Dichlorobenzaldehyde oxime serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of diclofenac sodium, a widely used nonsteroidal anti-inflammatory drug (NSAID) . The compound's oxime group facilitates further chemical transformations that lead to biologically active derivatives.

Biological Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. Studies have shown its effectiveness against several microbial strains by interfering with cell wall synthesis . Additionally, there are emerging concerns regarding its potential endocrine-disrupting properties, although conclusive evidence is still lacking .

Agricultural Applications

Herbicidal Properties

The compound has been identified as a herbicide used to control weeds in crops like soybeans and corn. Its application in agriculture highlights its role in enhancing crop yield by managing unwanted vegetation .

Material Science Applications

Coordination Chemistry

The oxime group acts as a chelating ligand capable of forming stable complexes with metal ions. This property is explored for potential applications in catalysis and materials development. Researchers are investigating the coordination behavior of this compound with various metal centers to develop new catalytic systems .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound revealed its effectiveness as a precursor for compounds targeting the Farnesoid X receptor (FXR), which plays a vital role in liver disease treatment. The synthesized compounds demonstrated protective effects against acetaminophen-induced hepatotoxicity in animal models, indicating potential therapeutic applications .

Case Study 2: Herbicidal Efficacy

In agricultural research, the herbicidal efficacy of this compound was evaluated in field trials. Results showed significant weed control without adversely affecting crop health, making it a promising candidate for integrated weed management strategies .

Comparative Analysis Table

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₇H₅Cl₂NO | Intermediate for diclofenac sodium production |

| 4-Chlorobenzaldehyde oxime | C₇H₆ClNO | Contains one chlorine substituent |

| Benzaldehyde oxime | C₇H₇NO | Lacks chlorine substituents; simpler structure |

| 3,5-Dichlorobenzaldehyde oxime | C₇H₅Cl₂NO | Variation in chlorine substitution pattern |

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the regeneration of the active enzyme .

Comparison with Similar Compounds

Structural and Electronic Properties

Torsion Angles and Substituent Effects

The ortho-chlorine substituents in 2,6-dichlorobenzaldehyde oxime impose significant steric constraints, leading to larger torsion angles compared to monosubstituted or para-substituted analogs. For instance:

| Compound | Torsion Angle (°) | Key Structural Feature |

|---|---|---|

| 2,6-Dichlorobenzaldehyde | -27.3, 152.6 | Ortho-Cl groups induce steric hindrance |

| 2,4-Dichlorobenzaldehyde | -7.4, 172.3 | Reduced steric clash due to meta-Cl |

| Benzaldehyde oxime | ~0 (planar) | No steric hindrance from substituents |

The ortho-chlorine atoms in this compound increase the dihedral angle between the oxime group and the aromatic ring, altering reactivity and intermolecular interactions .

Hydrogen Bonding and Crystal Packing

This compound forms R₂²(6) hydrogen-bonded dimers, a motif less common in monosubstituted oximes like 4-chlorobenzaldehyde oxime, which typically exhibit linear chains . This dimerization enhances thermal stability and influences solubility.

Reactivity and Mechanistic Insights

Electronic Effects on Reaction Pathways

- Transition-State Energies : The electron-withdrawing chlorine substituents stabilize zwitterionic intermediates but raise activation barriers. For example, the rate-limiting step for 2,6-dichlorobenzaldehyde in redox-neutral aromatization has a 3.6 kcal·mol⁻¹ higher activation energy than benzaldehyde due to destabilized transition states .

- Regioselectivity : In A³ coupling reactions, 2,6-dichlorobenzaldehyde yields a 19:1 product ratio favoring the desired regioisomer, whereas 2,4-dichlorobenzaldehyde produces a 2.6:1 ratio. Steric effects from ortho-substituents outweigh electronic stabilization here .

Unexpected Product Formation

In isoxazole synthesis, 2,6-dichlorobenzaldehyde forms the oxime (E)-isomer instead of the expected α,β-unsaturated ketone due to steric hindrance impeding cyclization . This contrasts with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde), which proceed smoothly to the target product .

Biological Activity

2,6-Dichlorobenzaldehyde oxime (C7H5Cl2NO) is an organic compound notable for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is derived from benzaldehyde, with two chlorine substituents at the 2 and 6 positions on the benzene ring. The conversion of the aldehyde group to an oxime group enhances its reactivity and biological properties. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, making it a compound of interest in both industrial and research settings.

Reactivation of Acetylcholinesterase

One of the primary mechanisms through which this compound exerts its biological effects is by reactivating acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine. Organophosphate compounds can inhibit AChE, leading to toxic accumulation of acetylcholine. The oxime group in this compound can nucleophilically attack the phosphorylated enzyme, restoring its activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against pathogens such as Proteus mirabilis, Escherichia coli, Staphylococcus albus, and Bacillus subtilis. The compound's mode of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways .

Case Studies and Experimental Data

- Antimicrobial Activity : A study demonstrated that this compound displayed significant antimicrobial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for each strain, confirming its potential as a therapeutic agent in treating bacterial infections .

- Toxicological Assessment : In a toxicological screening involving olfactory mucosal toxicity, this compound was identified as a novel toxicant. This study utilized multivariate QSAR modeling to assess its toxicological profiles and potential risks associated with exposure .

- Pharmacological Applications : The compound has been investigated for its role as a precursor in synthesizing drugs like diclofenac sodium, highlighting its importance in pharmaceutical chemistry.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial; AChE reactivation | Nucleophilic attack on phosphorylated AChE |

| 2,4-Dichlorobenzaldehyde Oxime | Similar structure; potential antimicrobial | Similar mechanism but different efficacy |

| 2,6-Dichlorobenzonitrile | Less studied; potential for further research | Oxidation product; different biological effects |

Q & A

Q. What are the standard synthetic protocols for 2,6-dichlorobenzaldehyde oxime, and how can purity levels impact experimental outcomes?

Answer: this compound is synthesized by reacting 2,6-dichlorobenzaldehyde (1 mmol) with hydroxylamine hydrochloride in anhydrous methanol under alkaline conditions (e.g., sodium carbonate), followed by stirring for 3 hours at room temperature. The product is recrystallized from dichloromethane to yield colorless single crystals suitable for X-ray diffraction . Purity is critical:

- GR-grade (≥98%) : Essential for reproducible crystallography and mechanistic studies due to minimal impurities that could distort hydrogen bonding or reactivity .

- Lower purity (CP/LR grades) : May introduce side products (e.g., unreacted aldehyde), complicating NMR or IR analysis .

Validate purity via melting point (147–151°C), IR (O–H stretch at ~3274 cm⁻¹), and ¹H NMR (δ 8.92 ppm for oxime proton) .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves the oxime’s planar geometry and hydrogen-bonded dimeric motifs (O–H⋯N, R₂²(6) graph-set). Use SHELXL for refinement, with H atoms placed via riding models (C–H = 0.93 Å, O–H = 0.82 Å) .

- Vibrational spectroscopy (IR) : Confirm oxime formation via N–O (1185 cm⁻¹) and O–H (3274 cm⁻¹) stretches .

- NMR : ¹³C NMR peaks at δ 143.66 ppm (C=N) and δ 129.27 ppm (aromatic Cl-substituted carbons) are diagnostic .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding patterns of this compound?

Answer: SCXRD reveals two independent molecules in the asymmetric unit with distinct oxime torsion angles (53.83° and 42.99° relative to the benzene ring). Despite this, both form identical O–H⋯N hydrogen-bonded dimers via symmetry operations (e.g., inversion centers). Discrepancies in earlier reports may arise from:

- Temperature effects : Data collected at 296 K vs. variable conditions in other studies .

- Refinement protocols : Use of SHELXL with constrained H-atom parameters vs. alternative software .

Consistently apply multi-scan absorption corrections (e.g., SADABS) and validate via Rint (<0.02) and R-factor (<0.04) metrics .

Q. How do computational studies explain the reactivity differences between this compound and its unsubstituted counterpart?

Answer: Density functional theory (DFT) calculations (M06-2X/6-311++G) show that chlorine substituents stabilize zwitterionic intermediates (e.g., azomethine ylides) by ~3–4 kcal·mol⁻¹. However, transition-state energies increase by 3.6 kcal·mol⁻¹ due to steric and electronic effects, slowing reaction kinetics. This explains:

- Higher activation barriers : Elevated temperatures (~26–27 kcal·mol⁻¹) required for cycloadditions or trapping reactions .

- Intermediate isolation : Stabilized intermediates (e.g., 43, 50 in Scheme 17) are more easily trapped than in benzaldehyde-based systems .

Q. What methodological precautions are required for handling this compound in air-sensitive reactions?

Answer:

- Storage : Protect from light and moisture at room temperature in amber glass vials. Degradation products (e.g., nitroso compounds) can form upon prolonged exposure .

- Safety protocols : Use PPE (nitrile gloves, goggles) due to skin/eye corrosion risks (GHS Category 1B). Employ fume hoods for reactions releasing HCl or NOx byproducts .

- Inert atmosphere : Conduct sensitive reactions (e.g., chlorinations) under N₂/Ar to prevent oxidation of the oxime group .

Q. How can researchers optimize experimental design for high-throughput crystallography of this compound derivatives?

Answer:

- Crystallization screening : Use dichloromethane/hexane mixtures for rapid crystal growth (5 days vs. weeks in other solvents) .

- Data collection pipelines : Integrate SHELXC/D/E for fast phasing (e.g., via pipelines like Auto-Rickshaw) to handle twinning or weak diffraction .

- Validation tools : Cross-check hydrogen-bonding motifs with PLATON and visualize using ORTEP-3 to avoid over-interpreting thermal ellipsoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.